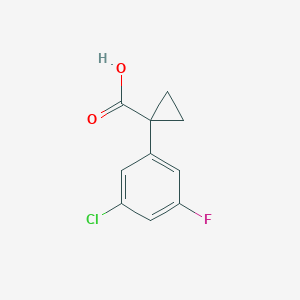
2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid” is a chemical compound with the empirical formula C9H9FO3 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the compound “2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid” was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of “2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid” can be represented by the SMILES stringO=C(O)CC1=CC(F)=CC=C1OC . The molecular weight of this compound is 184.16 . Physical And Chemical Properties Analysis
“2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid” is a solid substance . Its empirical formula is C9H9FO3 , and its molecular weight is 184.16 .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxy-2-methylphenol", "2-bromo-5-fluorobenzene", "sodium hydride", "diethyl malonate", "ethyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-methoxy-2-methylphenol is reacted with 2-bromo-5-fluorobenzene in the presence of sodium hydride to form 2-(5-fluoro-4-methoxy-2-methylphenyl)phenol.", "Step 2: 2-(5-fluoro-4-methoxy-2-methylphenyl)phenol is then reacted with diethyl malonate in the presence of sodium ethoxide to form the corresponding ester.", "Step 3: The ester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then decarboxylated with heat and acid to form 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid.", "Step 5: The product is purified by recrystallization from a suitable solvent such as ethyl acetate." ] } | |
CAS-Nummer |
1783600-52-1 |
Produktname |
2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid |
Molekularformel |
C10H11FO3 |
Molekulargewicht |
198.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



